ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines an indole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the benzoyloxy group, and esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.
Comparison with Similar Compounds
Ethyl 5-(benzoyloxy)-1-(3,4-dimethylphenyl)-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(benzoyloxy)-1-phenyl-2-methyl-1H-indole-3-carboxylate: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring, which may affect its chemical and biological properties.
Ethyl 5-(benzoyloxy)-1-(4-methylphenyl)-2-methyl-1H-indole-3-carboxylate: This compound has a single methyl group on the phenyl ring, which may result in different reactivity and biological activity.
Ethyl 5-(benzoyloxy)-1-(3,4-dimethoxyphenyl)-2-methyl-1H-indole-3-carboxylate: The presence of methoxy groups instead of methyl groups can significantly alter the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C27H25NO4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-1-(3,4-dimethylphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C27H25NO4/c1-5-31-27(30)25-19(4)28(21-12-11-17(2)18(3)15-21)24-14-13-22(16-23(24)25)32-26(29)20-9-7-6-8-10-20/h6-16H,5H2,1-4H3 |
InChI Key |
PKFPPCIQVFKNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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